

# Toxicological Profile of Azocyclotin: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Azocyclotin

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## Introduction

**Azocyclotin**, an organotin compound, has been utilized as a contact acaricide, effective against phytophagous mites.[1] Its toxicological profile is of significant interest to researchers, scientists, and professionals in drug development due to its specific mechanism of action and potential for human and environmental exposure. This technical guide provides a comprehensive overview of the toxicological properties of **Azocyclotin**, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.

Chemically, **Azocyclotin** is tri(cyclohexyl)-1H-1,2,4-triazole-1-yltin.[1] A critical aspect of its behavior in biological and environmental systems is its rapid hydrolysis to cyhexatin (tricyclohexyltin hydroxide) and 1,2,4-triazole.[1][2] Consequently, the toxicological effects of **Azocyclotin** are largely attributable to its hydrolysis product, cyhexatin, and the two compounds are often evaluated together.[1][3]

## Physicochemical Properties

Property	Value	Reference
IUPAC Name	tri(cyclohexyl)-1H-1,2,4-triazol-1-yltin	[1]
CAS Number	41083-11-8	[1]
Molecular Formula	C20H35N3Sn	[1]
Molecular Weight	436.2 g/mol	[1]
Appearance	White powder	[1]
Melting Point	Decomposes before melting	[1]
Vapor Pressure	$2 \times 10^{-8}$ mPa at 20°C	[1]
Hydrolysis	DT90 $\leq$ 10 minutes (pH 4, 7, or 9)	[1]
Solubility in Water	< 0.25 mg/L	[4]

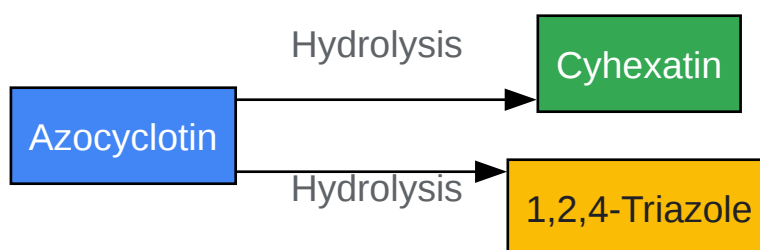
## Mechanism of Action: Inhibition of Oxidative Phosphorylation

The primary mode of action for **Azocyclotin** and its metabolite, cyhexatin, is the inhibition of mitochondrial ATP synthase, a key enzyme complex in the process of oxidative phosphorylation.[5][6] This disruption of ATP synthesis leads to cellular energy deprivation and, ultimately, cell death. Organotin compounds, including **Azocyclotin**, are thought to interact with the F1Fo ATP synthase complex, specifically with the ion channel of subunit-a, thereby blocking the translocation of protons necessary for ATP production.[6][7]

**Figure 1:** Inhibition of Oxidative Phosphorylation by **Azocyclotin**.

## Toxicokinetics and Metabolism

Upon administration, **Azocyclotin** is rapidly hydrolyzed, primarily to cyhexatin and 1,2,4-triazole.[1][2] This hydrolysis occurs quickly in aqueous environments, including within biological systems.[1] Due to this rapid conversion, the analysis of residues and the assessment of toxicity often focus on cyhexatin.[1]



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**Figure 2:** Hydrolysis of **Azocyclotin**.

Studies in rats have shown that after oral administration, a significant portion of **Azocyclotin** and its metabolites are excreted in the feces, with a smaller amount in the urine.[3] The distribution of the compound and its metabolites is extensive, with the highest concentrations found in the liver and kidneys.[3]

## Toxicological Data

The toxicological data for **Azocyclotin** is often presented in conjunction with cyhexatin due to its rapid hydrolysis.

### Acute Toxicity

Test	Species	Route	Value	Reference
LD50	Rat (male)	Oral	209 mg/kg bw	[8]
LD50	Rat (female)	Oral	363 mg/kg bw	[8]
LD50	Rat	Dermal	>2000 mg/kg bw	[3]
LC50	Rat	Inhalation	~0.02 mg/L (4h)	[9]

**Azocyclotin** is classified as toxic if swallowed and fatal if inhaled.[8] It is a strong skin and eye irritant.[8][9]

## Sub-chronic and Chronic Toxicity & Carcinogenicity

Long-term studies in rodents have been conducted to evaluate the chronic toxicity and carcinogenic potential of **Azocyclotin**.

Study Duration	Species	NOAEL	Key Effects at Higher Doses	Reference
90-day	Rat	15 ppm (equal to 1.24 mg/kg bw/day)	Decreased body-weight gain	[3]
2-year	Rat	5 ppm (equal to 0.26 mg/kg bw/day)	Low body weight	[3]
2-year	Mouse	15 ppm (equal to 2.12 mg/kg bw/day)	Depressed body-weight gain in males	[3]

There is no indication that **Azocyclotin** is carcinogenic to humans.[8]

## Genotoxicity

**Azocyclotin** has been tested in a range of in vitro and in vivo genotoxicity assays. The results of these studies have been consistently negative, indicating that **Azocyclotin** is unlikely to be genotoxic.[3]

## Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies are crucial for assessing the potential risks to reproduction and offspring.

Study Type	Species	NOAEL	Key Effects at Higher Doses	Reference
Developmental	Rabbit	1.5 mg/kg bw/day (for cyhexatin)	Embryotoxicity	[9]

The 2005 Joint FAO/WHO Meeting on Pesticide Residues (JMPR) established a group Acceptable Daily Intake (ADI) of 0–0.003 mg/kg bw for cyhexatin and **azocyclotin** and a group Acute Reference Dose (ARfD) of 0.02 mg/kg bw for women of childbearing age.[1]

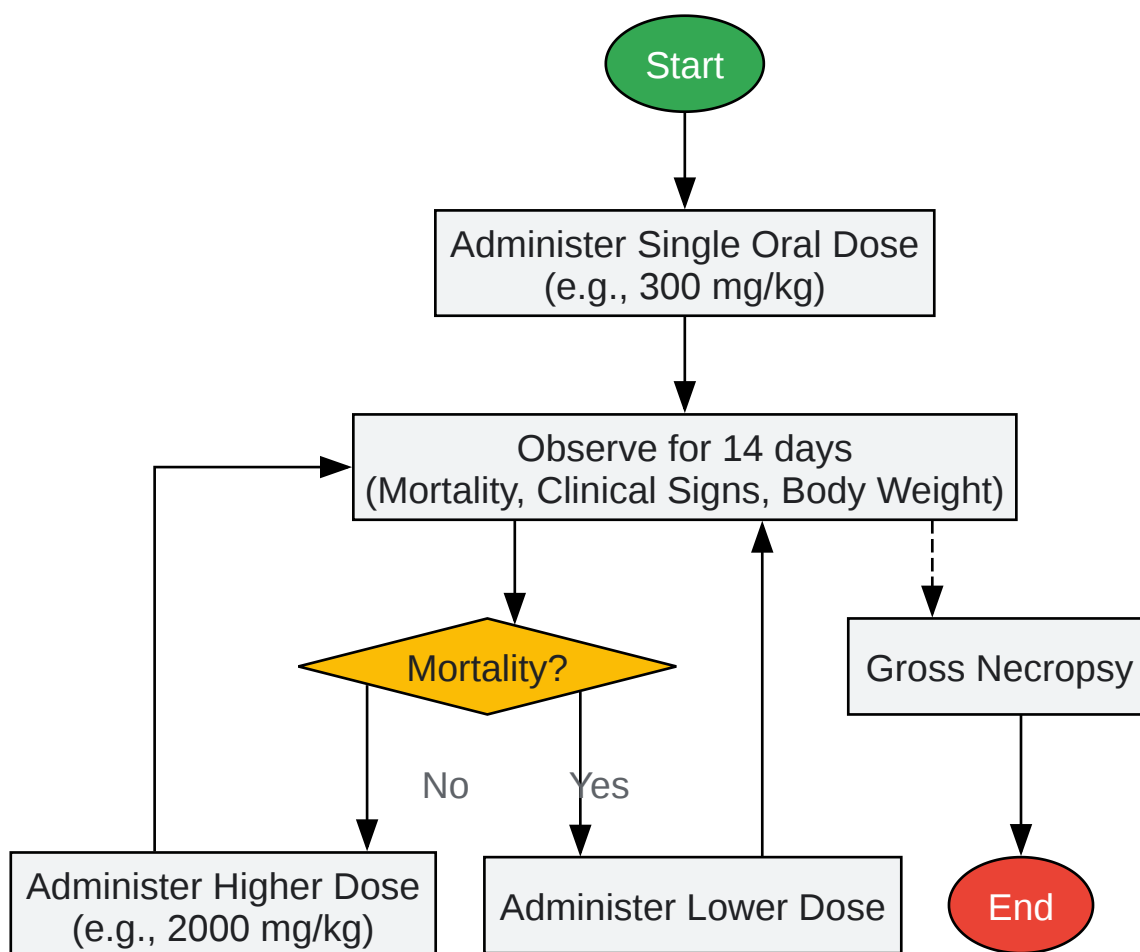
## Experimental Protocols

The toxicological evaluation of **Azocyclotin** has been conducted following internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

### Acute Oral Toxicity (OECD 423)

This study aims to determine the median lethal dose (LD50) of a substance when administered orally in a single dose.

- **Test System:** Typically, young adult rats of a standard laboratory strain are used.
- **Procedure:** A single dose of **Azocyclotin** is administered by gavage to fasted animals. A stepwise procedure is used where the results from a small number of animals are used to determine the next dose level.
- **Observations:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days. A gross necropsy is performed on all animals at the end of the study.



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**Figure 3:** Workflow for an Acute Oral Toxicity Study (OECD 423).

## Dermal Irritation (OECD 404)

This test evaluates the potential of a substance to cause irritation to the skin.

- Test System: Healthy young adult albino rabbits are typically used.
- Procedure: A small amount of the test substance is applied to a shaved area of the skin and covered with a gauze patch for a defined period (e.g., 4 hours).
- Observations: The skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals after patch removal (e.g., 1, 24, 48, and 72 hours).

## Chronic Toxicity and Carcinogenicity (OECD 452/451)

These long-term studies assess the potential for a substance to cause adverse effects, including cancer, after repeated exposure over a significant portion of the animal's lifespan.

- **Test System:** Rodents (rats or mice) are commonly used.
- **Procedure:** The test substance is administered daily in the diet at three or more dose levels to groups of animals for a period of 12-24 months. A control group receives the diet without the test substance.
- **Observations:** Comprehensive observations are made throughout the study, including clinical signs, body weight, food consumption, hematology, clinical chemistry, and urinalysis. At the end of the study, all animals undergo a full necropsy, and a wide range of tissues are examined microscopically.

## **In Vivo Genotoxicity: Micronucleus Test (OECD 474)**

This assay is used to detect the potential of a substance to induce chromosomal damage.

- **Test System:** Typically, mice or rats are used.
- **Procedure:** The test substance is administered to the animals, usually on one or more occasions. Bone marrow or peripheral blood is collected at appropriate times after treatment.
- **Analysis:** The erythrocytes are examined for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.

## **Developmental Toxicity (OECD 414)**

This study is designed to provide information on the potential of a substance to cause adverse effects on the developing embryo and fetus.

- **Test System:** Pregnant rats or rabbits are the preferred species.
- **Procedure:** The test substance is administered daily to pregnant females during the period of major organogenesis.

- Observations: The dams are monitored for clinical signs, body weight, and food consumption. Just prior to term, the dams are euthanized, and the uterine contents are examined. The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded. The fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

## Environmental Fate and Ecotoxicology

**Azocyclotin** has a low aqueous solubility and is not expected to be mobile in soil.[5][10] It is not considered to be persistent in soil but may be more persistent in aquatic systems under certain conditions.[5] Due to its rapid hydrolysis to cyhexatin, the environmental fate of cyhexatin is also of primary concern. **Azocyclotin** is highly toxic to aquatic organisms, including fish and invertebrates.[5]

## Conclusion

The toxicological profile of **Azocyclotin** is characterized by its rapid hydrolysis to cyhexatin, which is the primary driver of its toxicity. The main mechanism of action is the inhibition of mitochondrial ATP synthase, leading to disruption of cellular energy metabolism. **Azocyclotin** exhibits moderate to high acute toxicity via the oral and inhalation routes and is a severe skin and eye irritant. Long-term studies have established NOAELs for chronic toxicity, and it is not considered to be carcinogenic or genotoxic. Developmental toxicity studies have identified embryotoxic effects at high doses. The established ADI and ARfD provide guidance for risk assessment related to human exposure. This in-depth guide, with its compilation of quantitative data, overview of experimental methodologies, and illustration of the mechanism of action, serves as a valuable resource for researchers and professionals working with this compound.

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